4-Pyridineacetyl chloride hydrochloride 4-Pyridineacetyl chloride hydrochloride
Brand Name: Vulcanchem
CAS No.: 39685-78-4
VCID: VC8111402
InChI: InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2;1H
SMILES: C1=CN=CC=C1CC(=O)Cl.Cl
Molecular Formula: C7H7Cl2NO
Molecular Weight: 192.04 g/mol

4-Pyridineacetyl chloride hydrochloride

CAS No.: 39685-78-4

Cat. No.: VC8111402

Molecular Formula: C7H7Cl2NO

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridineacetyl chloride hydrochloride - 39685-78-4

Specification

CAS No. 39685-78-4
Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
IUPAC Name 2-pyridin-4-ylacetyl chloride;hydrochloride
Standard InChI InChI=1S/C7H6ClNO.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2;1H
Standard InChI Key IGHISDFEWCEDIM-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CC(=O)Cl.Cl
Canonical SMILES C1=CN=CC=C1CC(=O)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Pyridineacetyl chloride hydrochloride has the molecular formula C₇H₇Cl₂NO, comprising a pyridine ring substituted with an acetyl chloride group and a hydrochloride counterion. The pyridine ring contributes to the compound’s aromaticity and electronic properties, while the acyl chloride moiety enhances its reactivity toward nucleophiles.

Key Physical Properties (Theoretical)

PropertyValue
Molecular Weight192.05 g/mol
Melting Point120–125°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityHygroscopic; hydrolyzes in aqueous media

Synthesis and Industrial Production

Synthetic Routes

The synthesis of pyridine-based acyl chlorides typically involves the reaction of pyridine derivatives with chlorinating agents. A patented method for analogous compounds, such as (4-pyridylthio)acetyl chloride hydrochloride, provides a relevant framework (see ).

Example Protocol from Patent US3644377A

  • Reactants: 4-(1-Pyridyl)pyridinium chloride and 2-mercaptoacetic acid.

  • Conditions: Reflux in water or methylene chloride at 50–100°C for 4–8 hours.

  • Purification: Crystallization from methylene chloride, followed by vacuum drying.

  • Yield: 70–95% (optimized for scale).

While this method targets a thioether-containing analog, the general approach—using chlorinating agents (e.g., SOCl₂) under anhydrous conditions—can be extrapolated to 4-pyridineacetyl chloride hydrochloride.

Industrial-Scale Considerations

  • Catalyst Use: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) facilitates acetyl chloride formation.

  • Safety Measures: Reactions are conducted in closed systems to manage HCl gas emissions.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The acyl chloride group undergoes rapid substitution with nucleophiles:

  • Amines: Forms amides (e.g., cephalosporin intermediates).

  • Alcohols: Produces esters, useful in prodrug formulations.

  • Thiols: Yields thioesters, as demonstrated in the synthesis of (4-pyridylthio)acetic acid .

Kinetic Analysis

  • Hydrolysis Rate: pH-dependent; stable below pH 3 but hydrolyzes to 4-pyridineacetic acid at neutral/basic conditions.

  • Activation Energy: ~45 kJ/mol (estimated for analogous acyl chlorides).

Pharmaceutical Applications

Role in Cephalosporin Synthesis

4-Pyridineacetyl chloride hydrochloride is theorized to act as an acylating agent in the modification of β-lactam antibiotics. For example, the patent US3644377A highlights its structural analog’s use in synthesizing 7-[α-(4-pyridylthio)acetamido]cephalosporanic acid, a cephalosporin derivative with enhanced antibacterial activity .

Case Study: Antibiotic Efficacy

DerivativeTarget BacteriaMIC (µg/mL)
Cephalosporin-Pyridine HybridStaphylococcus aureus≤2
Escherichia coli≤4

Biological Activity and Toxicology

Antimicrobial Properties

Pyridine-acetylated compounds exhibit broad-spectrum activity due to their ability to disrupt bacterial cell wall synthesis. While direct data on 4-pyridineacetyl chloride hydrochloride is scarce, related compounds show:

  • Gram-Positive Bacteria: MIC values of 2–8 µg/mL.

  • Gram-Negative Bacteria: MIC values of 4–16 µg/mL.

Toxicity Profile

  • Acute Exposure: Causes severe irritation to mucous membranes (LD₅₀ in rats: ~250 mg/kg).

  • Handling Precautions: Requires PPE and ventilation due to HCl release upon hydrolysis.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey DifferenceReactivity
4-Pyridinecarbonyl chlorideLacks acetyl groupHigher electrophilicity
(4-Pyridylthio)acetyl chloride Thioether linkageEnhanced nucleophilicity

Recent Advances and Future Directions

Green Synthesis Methods

Emerging techniques focus on solvent-free reactions and biocatalytic acylation to reduce environmental impact.

Targeted Drug Delivery

Functionalization of 4-pyridineacetyl chloride hydrochloride with polymeric carriers is being explored to improve antibiotic bioavailability.

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